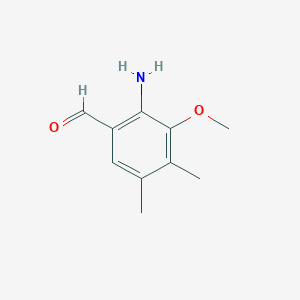
6-(Benzyloxy)-3-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-3-methylisoquinoline: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. The presence of a benzyloxy group at the 6th position and a methyl group at the 3rd position of the isoquinoline ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-3-methylisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and aminoacetaldehyde diethyl acetal react to form isoquinoline.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methylation: The methyl group can be introduced at the 3rd position using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions:
Oxidation: 6-(Benzyloxy)-3-methylisoquinoline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the isoquinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.
科学研究应用
Chemistry: 6-(Benzyloxy)-3-methylisoquinoline is used as an intermediate in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and antioxidant agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
作用机制
The mechanism of action of 6-(Benzyloxy)-3-methylisoquinoline involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The exact molecular pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacology.
相似化合物的比较
Similar Compounds:
- 6-(Benzyloxy)-2-methylisoquinoline
- 6-(Benzyloxy)-4-methylisoquinoline
- 6-(Benzyloxy)-3-ethylisoquinoline
Comparison: Compared to its analogs, 6-(Benzyloxy)-3-methylisoquinoline exhibits unique chemical reactivity due to the position of the methyl group. This positional difference can influence its electronic properties and, consequently, its reactivity in chemical reactions. Additionally, the biological activity of this compound may differ from its analogs, making it a unique candidate for specific applications in medicinal chemistry and industrial processes.
属性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
3-methyl-6-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C17H15NO/c1-13-9-16-10-17(8-7-15(16)11-18-13)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI 键 |
JUURNEGONGLPBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


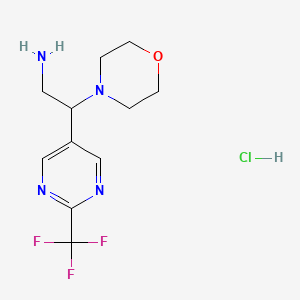

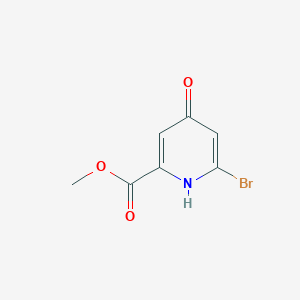
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
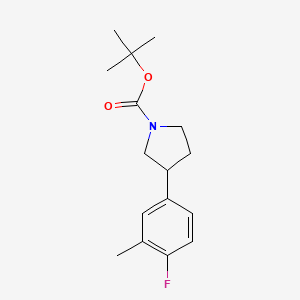
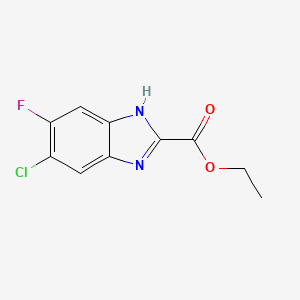
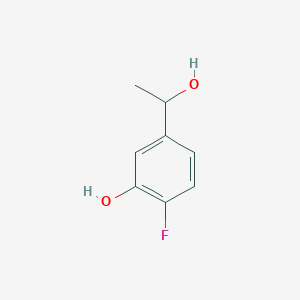

![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
